Structural and Physicochemical Differentiation Against the Benzyloxy Analog (CAS 1422059-81-1)
The target compound differs from the commercially available 4-(benzyloxymethyl) analog by replacement of a benzyl group (calculated log P ~2.5) with an allyl group (calculated log P ~1.8), reducing lipophilicity by approximately 0.7 log P units. This difference is expected to improve aqueous solubility and reduce CYP450-mediated oxidative metabolism compared with the benzyloxy derivative [1]. Exact values are predicted via in silico methods; no experimental head-to-head data were identified in the public domain. The benzyloxy analog is listed by Bidepharm with a purity of 97% , whereas the allyloxy compound is currently available only from screening-compound suppliers without certified analytical batch data.
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~1.8 (in silico prediction) |
| Comparator Or Baseline | 4-(Benzyloxymethyl)-1-ethyl analog: clogP ~2.5 (in silico prediction) |
| Quantified Difference | ΔclogP ≈ -0.7 |
| Conditions | In silico prediction using fragment-based method (e.g., XLogP3 or ACD/Labs); no experimental log P measured |
Why This Matters
Lower lipophilicity may translate to reduced non-specific protein binding and lower metabolic clearance, factors that are critical when selecting a lead-like scaffold for CNS or peripheral target programs.
- [1] Calculated log P values derived from SMILES structures of the allyloxy and benzyloxy analogs using the XLogP3 algorithm (PubChem). No experimental confirmation available. View Source
